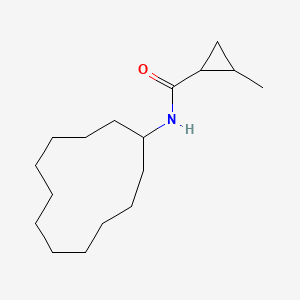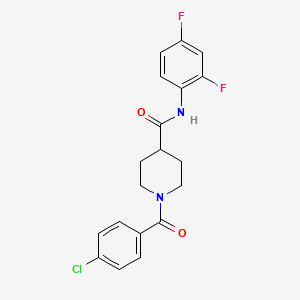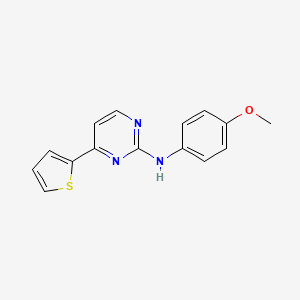![molecular formula C21H25FN2O2 B6057175 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6057175.png)
3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as FPEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPEPP belongs to the class of compounds known as amides, and it is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is not fully understood, but studies have shown that it exerts its therapeutic effects by targeting specific molecular pathways. 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively.
Biochemical and Physiological Effects
3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide can induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in lab experiments is that it exhibits a high degree of selectivity towards specific molecular targets. This makes it a useful tool for studying the molecular mechanisms of various diseases.
However, one of the limitations of using 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide in lab experiments is that it can be difficult to synthesize in large quantities. This can limit its use in certain experiments that require large amounts of the compound.
Orientations Futures
There are several future directions for research on 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide. One area of research is in the development of 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide-based therapies for cancer and other diseases. Another area of research is in the development of new synthesis methods for 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide that are more efficient and scalable.
Conclusion
In conclusion, 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves a multistep process, and it has been studied for its potential use in the treatment of cancer and neurological disorders. 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exhibits a high degree of selectivity towards specific molecular targets, making it a useful tool for studying the molecular mechanisms of various diseases. There are several future directions for research on 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, including the development of 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide-based therapies and new synthesis methods.
Méthodes De Synthèse
The synthesis of 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves a multistep process that starts with the reaction of 2-fluoroaniline with ethyl chloroformate. This step leads to the formation of 2-fluoro-N-ethylcarbamate, which is then reacted with morpholine to form 2-fluoro-N-ethyl-N-morpholin-4-ylcarbamate.
The next step involves the reaction of 2-fluoro-N-ethyl-N-morpholin-4-ylcarbamate with benzaldehyde to form 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide. This step is critical in the synthesis of 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, as it determines the purity and yield of the final product.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been the focus of several scientific studies due to its potential therapeutic properties. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that 3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-20-9-5-4-8-18(20)19(17-6-2-1-3-7-17)16-21(25)23-10-11-24-12-14-26-15-13-24/h1-9,19H,10-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLNUEFRVFDMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)


![N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)



![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6057183.png)